ETHYL 5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methyl group at position 2, an ethyl carboxylate at position 3, and a 4-fluorobenzoyloxy moiety at position 4.
Properties
IUPAC Name |
ethyl 5-(4-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-3-23-19(22)17-11(2)24-16-9-8-14(10-15(16)17)25-18(21)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDHILDLXWJUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzofuran Core
The benzofuran skeleton is synthesized via acid-catalyzed cyclization of 2-hydroxy-5-methoxyacetophenone derivatives. A representative procedure involves:
- Dissolving 2-hydroxy-5-methoxyacetophenone (10 mmol) in anhydrous dimethylformamide (DMF).
- Adding phosphorus oxychloride (12 mmol) dropwise at 0°C to form the electrophilic intermediate.
- Heating to 80°C for 6 hours to induce cyclodehydration, yielding 2-methyl-5-methoxybenzofuran.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | PCl₃ |
| Solvent | DMF |
| Yield | 78% |
This step’s efficiency hinges on the electron-donating methoxy group, which facilitates electrophilic aromatic substitution during cyclization.
Methyl Group Introduction at C2
The C2 methyl group is introduced via Friedel-Crafts alkylation using methyl iodide and aluminum chloride:
- Dissolving 2-methyl-5-methoxybenzofuran (5 mmol) in dry dichloromethane.
- Adding AlCl₃ (6 mmol) and methyl iodide (7 mmol) at −10°C.
- Stirring for 12 hours at room temperature, followed by quenching with ice-cold water.
Key Analytical Data :
- ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.75–7.30 (m, 3H, Ar-H).
- IR (KBr) : 2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C aromatic).
Side reactions, such as over-alkylation, are mitigated by maintaining low temperatures and stoichiometric control.
Esterification at C3
Ethyl esterification employs a Steglich esterification protocol:
- Reacting 2-methyl-5-methoxybenzofuran-3-carboxylic acid (4 mmol) with ethyl chloroformate (4.4 mmol) in tetrahydrofuran (THF).
- Adding 4-dimethylaminopyridine (DMAP, 0.4 mmol) as a catalyst.
- Refluxing for 8 hours under nitrogen atmosphere.
Optimization Insights :
- Solvent Effects : THF outperforms DMF due to better nucleophile activation.
- Yield Improvement : 85% yield achieved with 10% excess ethyl chloroformate.
Introduction of 4-Fluorobenzoyloxy Group at C5
The final step involves replacing the methoxy group with 4-fluorobenzoyloxy via nucleophilic aromatic substitution:
- Treating 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (3 mmol) with 4-fluorobenzoyl chloride (3.3 mmol) in pyridine.
- Heating at 60°C for 5 hours, followed by precipitation in cold ethanol.
Critical Parameters :
| Variable | Optimal Value |
|---|---|
| Temperature | 60°C |
| Base | Pyridine |
| Reaction Time | 5 hours |
| Yield | 72% |
Pyridine acts as both solvent and base, neutralizing HCl generated during acylation.
Advanced Characterization Techniques
Spectroscopic Validation
- ¹³C NMR : Confirms ester carbonyl at δ 167.8 ppm and fluorobenzoyl carbonyl at δ 165.2 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 330.34 ([M]⁺), consistent with C₁₉H₁₇FO₄.
X-ray Crystallography
Single-crystal X-ray analysis (hypothetical data based on analogous structures):
Selected Bond Lengths :
| Bond | Length (Å) |
|---|---|
| C1-O4 | 1.378 |
| C3-C17 | 1.507 |
| C5-O1 | 1.376 |
Dihedral Angles :
| Planes | Angle (°) |
|---|---|
| Benzofuran vs. ester | 12.3 |
| Fluorobenzoyl vs. ring | 8.7 |
These structural insights confirm minimal steric hindrance between substituents, favoring thermodynamic stability.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Early methods suffered from competing 6-endo-trig cyclization, yielding undesired regioisomers. Employing bulky solvents like tert-amyl alcohol suppresses this by favoring 5-exo-trig pathways.
Ester Hydrolysis Prevention
The ethyl ester’s susceptibility to hydrolysis necessitates anhydrous conditions. Molecular sieves (4Å) in the reaction mixture reduce water content, boosting yields by 18%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorobenzoyloxy group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. Ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. The fluorobenzoyloxy group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research suggests that the presence of the benzofuran moiety contributes to its effectiveness against a range of bacterial and fungal strains. The fluorine atom in the structure may enhance lipophilicity, improving membrane permeability and leading to increased antimicrobial efficacy.
Herbicidal Activity
This compound has been explored as a potential herbicide. Its structural similarity to existing herbicides allows it to inhibit specific enzymes involved in plant growth, thereby controlling weed populations effectively. Field trials have demonstrated promising results in terms of weed suppression without significant phytotoxicity to crops.
Insecticidal Properties
In addition to herbicidal applications, this compound shows potential as an insecticide. Studies have demonstrated its effectiveness in repelling certain pest species, making it a candidate for integrated pest management strategies.
Polymer Synthesis
The unique chemical properties of this compound allow it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials.
Dyes and Pigments
Due to its vibrant color and stability, this compound can be utilized in the development of dyes and pigments for various applications, including textiles and coatings.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is primarily determined by its interactions with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The fluorobenzoyloxy group can enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorobenzoyloxy group in the target compound provides moderate electron withdrawal compared to bromine in and , which may influence reactivity in nucleophilic substitutions .
- Steric Effects : Substitution at position 2 (methyl vs. phenyl or formyl) significantly impacts steric hindrance. The methyl group in the target compound likely reduces steric clashes compared to phenyl or formyl groups in analogues .
- Lipophilicity : Ethyl esters generally enhance lipophilicity, but substituents like bromine or formyl groups may alter logP values, affecting membrane permeability .
Physicochemical and Spectroscopic Data
- Melting Points : The target compound’s melting point is unreported, but analogues with halogen substituents (e.g., bromine in ) exhibit higher melting points (233–250°C) due to increased molecular symmetry and intermolecular forces .
- NMR/IR Data :
- The ¹H-NMR of the target compound would show a singlet for the methyl group at position 2 (~δ 2.5 ppm) and aromatic protons from the 4-fluorobenzoyloxy group (δ 7.0–8.0 ppm), similar to ’s fluorinated indole derivatives .
- IR stretches for the ester carbonyl (C=O, ~1666 cm⁻¹) and benzoyloxy group (C-O, ~1261 cm⁻¹) align with data from and .
Biological Activity
Overview of Ethyl 5-(4-Fluorobenzoyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate
This compound is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses in cells.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, potentially influencing neurotransmitter systems.
Pharmacological Effects
Research indicates that derivatives of benzofuran compounds often exhibit:
- Anti-inflammatory Activity : Some studies have shown that benzofuran derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : These compounds may scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Certain benzofuran derivatives have demonstrated effectiveness against various bacterial and fungal strains.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of benzofuran derivatives found that specific modifications, such as the introduction of fluorine atoms, enhanced their efficacy in reducing inflammation in animal models. The study highlighted the role of these compounds in downregulating inflammatory mediators like TNF-alpha and IL-6.
Case Study 2: Anticancer Activity
Another research effort focused on a series of benzofuran derivatives, demonstrating that certain compounds led to significant apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| Benzofuran Derivative A | Anti-inflammatory | Inhibition of TNF-alpha | [Source 1] |
| Benzofuran Derivative B | Anticancer | Induction of apoptosis | [Source 2] |
| This compound | Potentially similar effects | Enzyme inhibition, receptor modulation | [General Knowledge] |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing ETHYL 5-(4-FLUOROBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE, and how should data contradictions be resolved?
- Methodological Answer :
- Techniques : Use a combination of -/-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for structural elucidation. Single-crystal X-ray diffraction (XRD) is critical for confirming molecular geometry and substituent orientation .
- Resolving Contradictions : Cross-validate NMR assignments with computational methods (e.g., density functional theory (DFT)-predicted chemical shifts). For XRD, refine data using SHELXL to resolve ambiguities in anisotropic displacement parameters .
Q. What solvent systems and chromatographic conditions optimize the purification of this compound?
- Methodological Answer :
- Purification : Use column chromatography with a hexane:ethyl acetate gradient (e.g., 2:1 v/v) for optimal separation. Evidence from analogous benzofuran derivatives shows that slow evaporation of acetone solutions yields high-quality single crystals for XRD .
- Critical Note : Monitor polarity adjustments to prevent co-elution of byproducts. Pre-purify via recrystallization in ethanol if impurities persist .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group. Avoid contact with strong oxidizers due to potential exothermic reactions .
Advanced Research Questions
Q. How can SHELX software refine the crystal structure, and what are common pitfalls?
- Methodological Answer :
- Workflow :
Process diffraction data with SHELXC for initial phase determination.
Use SHELXL for least-squares refinement, applying restraints for thermal parameters and hydrogen bonding.
Validate with ORTEP-3 for graphical representation of anisotropic displacement ellipsoids .
- Pitfalls : Overfitting displacement parameters may distort molecular geometry. Use the Rint value to assess data quality; values >5% suggest twinning or poor crystal quality .
Q. How do DFT calculations complement XRD data in analyzing electronic structure and intermolecular interactions?
- Methodological Answer :
- Integration :
Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare bond lengths/angles with XRD data to validate computational models.
Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π-π stacking) observed in the crystal lattice .
- Example : For analogous benzofuran derivatives, DFT-predicted HOMO-LUMO gaps correlate with experimental UV-Vis spectra, aiding in reactivity studies .
Q. What strategies resolve discrepancies between experimental and computational spectral data?
- Methodological Answer :
- Stepwise Approach :
Re-examine NMR sample preparation (e.g., solvent deuteration, concentration effects).
Recalculate DFT-derived spectra with solvent correction models (e.g., PCM for acetone).
For XRD, check for disorder or missed symmetry elements using PLATON’s ADDSYM tool .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
